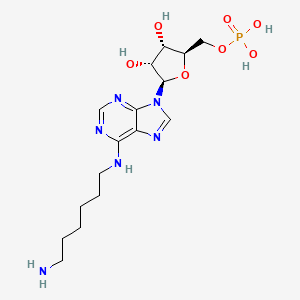
((2R,3S,4R,5R)-5-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2R,3S,4R,5R)-5-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a modified nucleotide that consists of a phosphate group, the sugar ribose, and the nucleobase adenine, with an aminohexyl group attached to the N(6) position of the adenine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves the modification of adenosine monophosphate. One common method includes the reaction of adenosine monophosphate with hexylamine under specific conditions to introduce the aminohexyl group at the N(6) position. The reaction is usually carried out in an aqueous solution with a suitable catalyst to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
化学反应分析
Types of Reactions
((2R,3S,4R,5R)-5-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The aminohexyl group can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the adenine or ribose moieties.
Substitution: The aminohexyl group can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminohexyl group may yield oxo derivatives, while substitution reactions can introduce different functional groups at the N(6) position.
科学研究应用
((2R,3S,4R,5R)-5-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in studying nucleotide interactions.
Biology: Employed in the study of nucleotide metabolism and as a substrate in enzymatic assays.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of diagnostic tools and as a component in biochemical assays.
作用机制
The mechanism of action of ((2R,3S,4R,5R)-5-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. The aminohexyl group can enhance the binding affinity of the compound to these targets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Similar compounds to ((2R,3S,4R,5R)-5-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate include other modified nucleotides such as N(6)-Methyladenosine monophosphate and N(6)-Ethyladenosine monophosphate. These compounds also have modifications at the N(6) position of adenine but differ in the nature of the substituent group.
Uniqueness
This compound is unique due to the presence of the aminohexyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, binding affinity, and specificity for certain molecular targets, making it a valuable tool in various research and therapeutic applications.
属性
CAS 编号 |
38198-98-0 |
|---|---|
分子式 |
C16H27N6O7P |
分子量 |
446.4 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-[6-(6-aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C16H27N6O7P/c17-5-3-1-2-4-6-18-14-11-15(20-8-19-14)22(9-21-11)16-13(24)12(23)10(29-16)7-28-30(25,26)27/h8-10,12-13,16,23-24H,1-7,17H2,(H,18,19,20)(H2,25,26,27)/t10-,12-,13-,16-/m1/s1 |
InChI 键 |
MIMJOEOVYXMMPO-XNIJJKJLSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCCCCCCN |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NCCCCCCN |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCCCCCCN |
同义词 |
N(6)-aminohexyl-AMP N(6)-aminohexyladenosine monophosphate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-furanyl)-2-[(4-methoxyphenyl)methyl-[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]amino]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1228561.png)
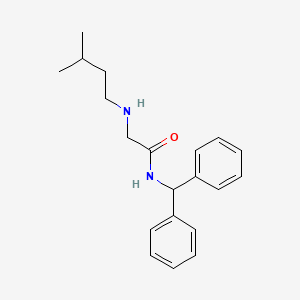
![1-cyclopentyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1228565.png)
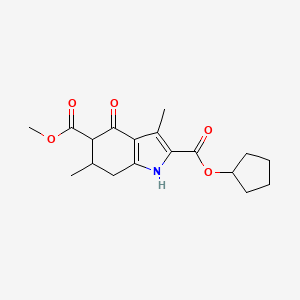
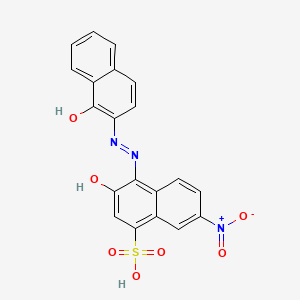
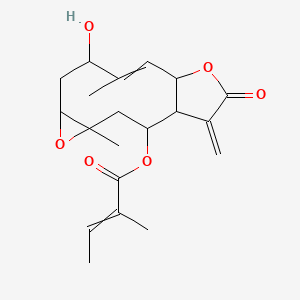
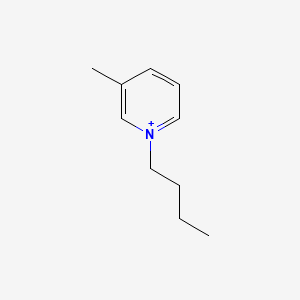
![3-methyl-N-[[(4-nitrobenzoyl)amino]carbamothioyl]butanamide](/img/structure/B1228574.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1228575.png)
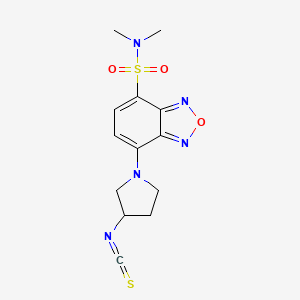
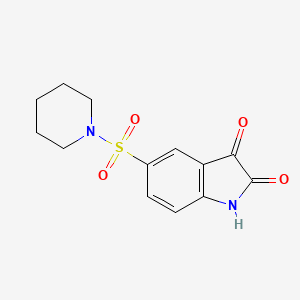
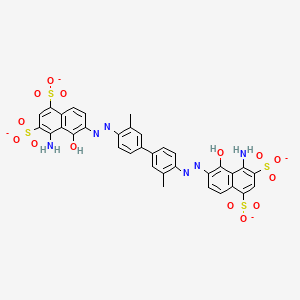
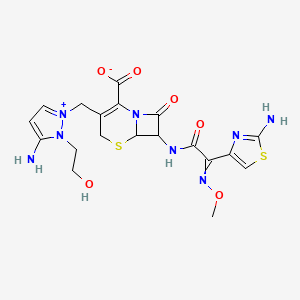
![[2-[(1,1-Dioxothiolan-3-yl)-methylamino]-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate](/img/structure/B1228586.png)
